molecular formula C5H12S2 B1594173 1,3-Bis(methylthio)propane CAS No. 24949-35-7

1,3-Bis(methylthio)propane

Cat. No. B1594173
CAS RN: 24949-35-7
M. Wt: 136.3 g/mol
InChI Key: JIZDZCFZPMIBPK-UHFFFAOYSA-N
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Description

1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound. This colorless liquid exhibits a pleasant yet pungent odor . It serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(methylthio)propane is C5H12S2 . The molecular weight is 136.279 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

1,3-Bis(methylthio)propane is a white liquid organic compound, with a stinging odor . It has a molecular weight of 136.279 .

Scientific Research Applications

Synthesis of Various Compounds

  • Application Summary: 1,3-Bis(methylthio)propane is a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones .

Synthesis of Deuterated Compounds

  • Application Summary: 1,3-Bis(methylthio)propane can be employed as a precursor for the synthesis of deuterated compounds by facilitating the incorporation of deuterium atoms into the target molecule.
  • Results or Outcomes: The use of 1,3-Bis(methylthio)propane in these syntheses results in the formation of deuterated compounds, which are valuable tools in various scientific studies, including NMR spectroscopy.

Preparation of Organosulfur Compounds

  • Application Summary: 1,3-Bis(methylthio)propane finds application in the preparation of organosulfur compounds .

Oxidation Studies

  • Application Summary: 1,3-Bis(methylthio)propane is used in oxidation studies, specifically in comparative experimental and theoretical studies on the oxidation of dithia compounds .
  • Methods of Application: The compound is oxidized with different amounts of various oxidants such as hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, or potassium permanganate, and the amounts of oxidized substrates (sulfoxides and/or sulfones) are determined by NMR spectroscopy .
  • Results or Outcomes: The results of these studies provide valuable insights into the oxidation mechanisms of dithia compounds and the influence of different oxidants on the oxidation process .

Synthesis of Bis Phenol A

  • Application Summary: 1,3-Bis(methylthio)propane can replace methyl mercaptan gas as a co-catalyst in the production of Bis Phenol A .
  • Methods of Application: The compound is used as a liquid co-catalyst, which is easier to handle and process than methylmercaptan gas .
  • Results or Outcomes: The use of 1,3-Bis(methylthio)propane in the synthesis of Bis Phenol A simplifies the production process and improves safety due to its liquid form .

Gas Chromatography

  • Application Summary: 1,3-Bis(methylthio)propane is used as a reference compound in gas chromatography .
  • Methods of Application: The compound is used as a standard to calibrate the gas chromatograph and to identify unknown compounds based on their retention times .
  • Results or Outcomes: The use of 1,3-Bis(methylthio)propane in gas chromatography helps in the accurate identification and quantification of compounds in a sample .

Safety And Hazards

1,3-Bis(methylthio)propane is highly flammable, irritant for eyes and toxic to aquatic life with long-lasting effects . It should be carefully handled and stored to preserve human health and the environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

1,3-bis(methylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDZCFZPMIBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179659
Record name Propane, 1,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(methylthio)propane

CAS RN

24949-35-7
Record name Propane, 1,3-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DITHIAHEPTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
V Vallejos González, J Podlech - European Journal of Organic …, 2021 - Wiley Online Library
3‐Bis(methylthio)propane, bis(methylthio)methane, and meso‐4,6‐dimethyl‐1,3‐dithiane were oxidized with 1–4 equivalents of hydrogen peroxide, meta‐chloroperbenzoic acid, …
VV González, J Podlech - European Journal of Organic …, 2021 - scholar.archive.org
1, 3-Bis (methylthio) propane, bis (methylthio) methane, and meso-4, 6-dimethyl-1, 3-dithiane were oxidized with 1–4 equivalents of hydrogen peroxide, meta-chloroperbenzoic acid, …
Number of citations: 3 scholar.archive.org
K Griesbaum, AA Oswald, ER Quiram… - The Journal of Organic …, 1963 - ACS Publications
Methanethiol, benzenethiol, and thiolacetic acid added readily to aliene underhomolytic conditions. The initial attack of the corresponding thiyl radicals occurred quite selectively at the …
Number of citations: 60 pubs.acs.org
E Anklam - Research on chemical intermediates, 1990 - Springer
Fragmentation of molecular ions of 1,n-bis(alkylthio)alkanes (R 1 -S-(CH 2 ) n -SR 2 ) occurs mainly by α- or β-cleavage to a sulphur atom. The ratio of fragments derived by α- or β-…
Number of citations: 3 link.springer.com
MO Awaleh, F Baril-Robert, C Reber, A Badia… - Inorganic …, 2008 - ACS Publications
A series of discrete compounds and supramolecular polymers were synthesized by self-assembly of dithioether building blocks and HAuCl 4 ·3H 2 O. In complexes 1 {[AuL 1-Me Cl], …
Number of citations: 32 pubs.acs.org
MO Awaleh, F Brisse, YD Soubaneh, T Maris - Polyhedron, 2010 - Elsevier
In order to rationalize the effect of the size and coordinating ability of counteranions upon the structure of Ag(I)–dithioether coordination polymers, a series of such polymers has been …
Number of citations: 8 www.sciencedirect.com
E Anklam - Research on chemical intermediates, 1989 - Springer
Photolyses of 1-alkylthio-3-propanethiols, 1,3-propanedtthiol and 1-phenylthio-3-propanethiol in acetonitrtle, 2-propanol or aqueous mixtures of these solvents lead to five membered …
Number of citations: 3 link.springer.com
MO Awaleh, IG Farah, ES Dirieh, T Maris… - Comptes Rendus …, 2011 - Elsevier
Two new silver(I) – dithioether coordination polymers based on the combination of the dithioether ligand L=CH 3 –S(CH 2 ) 3 S–CH 3 and AgX silver salts, where X=NO 3 − (1) and CF 3 …
Number of citations: 2 www.sciencedirect.com
M NUMATA, H HAGIWARA - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
Chart 2 substitution, have been ascribed to the intervention of ethylene—sulfonium (such as III) and—-immonium ions (such as IX) respectively in the transition states. Since it might be …
Number of citations: 12 www.jstage.jst.go.jp
Y Sasanuma, A Watanabe - Macromolecules, 2006 - ACS Publications
Conformational characteristics of poly(trimethylene sulfide) (PTMS) have been investigated by a rotational isomeric state analysis of ab initio molecular orbital calculations and 1 H and …
Number of citations: 21 pubs.acs.org

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